molecular formula C3H9NOSSi B3056919 Silanamine, 1,1,1-trimethyl-N-sulfinyl- CAS No. 7522-26-1

Silanamine, 1,1,1-trimethyl-N-sulfinyl-

Cat. No.: B3056919
CAS No.: 7522-26-1
M. Wt: 135.26 g/mol
InChI Key: RFMSRGPUQNDFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silanamine, 1,1,1-trimethyl-N-sulfinyl-: is an organosilicon compound with the molecular formula C3H9NOSSi. It is known for its unique structural properties, which include a silicon-nitrogen bond and a sulfinyl group. This compound is used in various chemical reactions and industrial applications due to its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Silanamine, 1,1,1-trimethyl-N-sulfinyl- can be synthesized through several methods. One common approach involves the reaction of trimethylsilylamine with sulfur dioxide. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of Silanamine, 1,1,1-trimethyl-N-sulfinyl- often involves large-scale reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Silanamine, 1,1,1-trimethyl-N-sulfinyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonyl derivatives, sulfides, and substituted silanamines .

Scientific Research Applications

Chemistry: Silanamine, 1,1,1-trimethyl-N-sulfinyl- is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds. Its reactivity makes it valuable in creating complex molecular structures .

Biology and Medicine: Its ability to form stable bonds with various biomolecules makes it a candidate for medicinal chemistry .

Industry: Industrially, Silanamine, 1,1,1-trimethyl-N-sulfinyl- is used in the production of silicone-based materials, adhesives, and coatings. Its unique properties enhance the performance and durability of these products .

Mechanism of Action

The mechanism by which Silanamine, 1,1,1-trimethyl-N-sulfinyl- exerts its effects involves the interaction of its silicon-nitrogen bond and sulfinyl group with various molecular targets. These interactions can lead to the formation of stable complexes and facilitate chemical transformations. The pathways involved often include nucleophilic substitution and redox reactions .

Comparison with Similar Compounds

Uniqueness: Silanamine, 1,1,1-trimethyl-N-sulfinyl- is unique due to its sulfinyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and industrial applications where other similar compounds may not be as effective .

Properties

IUPAC Name

trimethyl-(sulfinylamino)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NOSSi/c1-7(2,3)4-6-5/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMSRGPUQNDFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N=S=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NOSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498188
Record name Trimethyl[(oxo-lambda~4~-sulfanylidene)amino]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7522-26-1
Record name Trimethyl[(oxo-lambda~4~-sulfanylidene)amino]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silanamine, 1,1,1-trimethyl-N-sulfinyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.